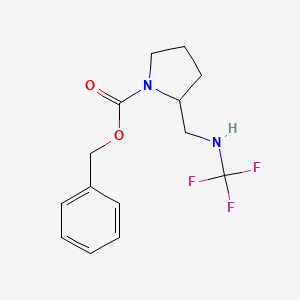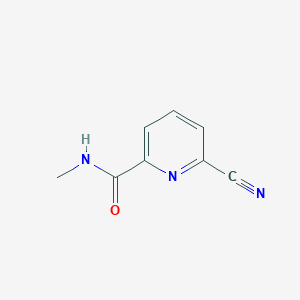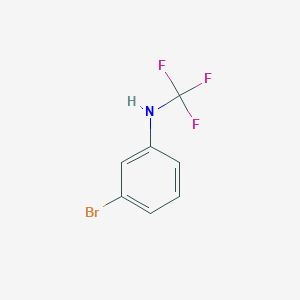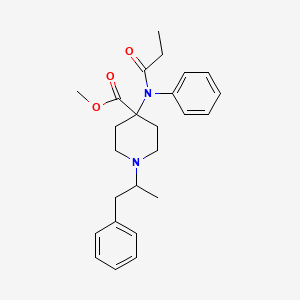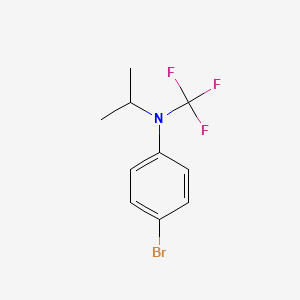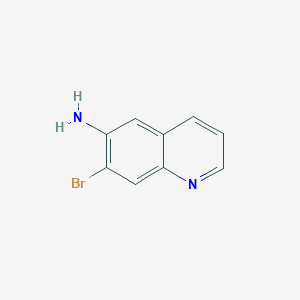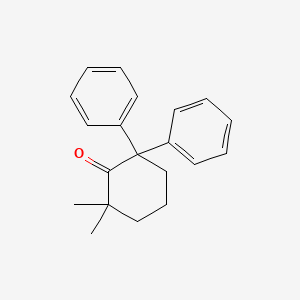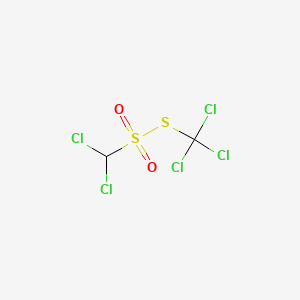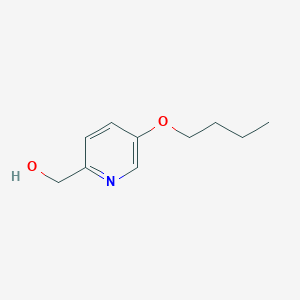
(5-Butoxypyridin-2-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Butoxypyridin-2-YL)methanol: is an organic compound with the molecular formula C10H15NO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound features a butoxy group attached to the fifth position of the pyridine ring and a methanol group attached to the second position. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Butoxypyridin-2-YL)methanol typically involves the reaction of 5-butoxypyridine with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic carbon of formaldehyde, followed by proton transfer and subsequent reduction to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (5-Butoxypyridin-2-YL)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: (5-Butoxypyridin-2-YL)aldehyde, (5-Butoxypyridin-2-YL)carboxylic acid.
Reduction: (5-Butoxypyridin-2-YL)amine.
Substitution: (5-Butoxypyridin-2-YL)esters.
Applications De Recherche Scientifique
Chemistry: (5-Butoxypyridin-2-YL)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound can be used to study the effects of pyridine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, pyridine derivatives are known for their antimicrobial and anti-inflammatory properties, and this compound could be a starting point for developing new drugs.
Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (5-Butoxypyridin-2-YL)methanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
(5-Bromopyridin-2-YL)methanol: Similar structure but with a bromine atom instead of a butoxy group.
(5-Methoxypyridin-2-YL)methanol: Similar structure but with a methoxy group instead of a butoxy group.
(5-Ethoxypyridin-2-YL)methanol: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness: (5-Butoxypyridin-2-YL)methanol is unique due to the presence of the butoxy group, which imparts different steric and electronic properties compared to its analogs. This can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
66933-05-9 |
|---|---|
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
(5-butoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C10H15NO2/c1-2-3-6-13-10-5-4-9(8-12)11-7-10/h4-5,7,12H,2-3,6,8H2,1H3 |
Clé InChI |
OGVKFIIMNWFZDO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CN=C(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13958994.png)

